Laurocapram Demonstrates 2-Fold Higher Insulin Permeation at 0.1% Concentration Versus Equimolar Dodecyl-L-Pyroglutamate (DLP)
In a direct head-to-head in vitro permeation study using insulin (2.5 mg/ml) formulated in 40% propylene glycol, 0.1% laurocapram achieved a maximum insulin permeation of approximately 200 microU/ml within 24 hours, whereas 0.1% dodecyl-L-pyroglutamate (DLP) yielded approximately half of that amount under identical experimental conditions [1]. The optimum concentration for N-methyl-2-pyrrolidone (NMP) was determined to be 12.0%, representing a 120-fold higher concentration requirement than laurocapram to achieve comparable efficacy thresholds.
| Evidence Dimension | Maximum insulin permeation amount (24 h in vitro) |
|---|---|
| Target Compound Data | ~200 microU/ml (laurocapram 0.1%) |
| Comparator Or Baseline | ~100 microU/ml (DLP 0.1%); NMP optimal at 12.0% |
| Quantified Difference | Laurocapram: ~2× higher permeation than DLP at equimolar 0.1% concentration |
| Conditions | In vitro permeation cells; 40% propylene glycol vehicle; insulin 2.5 mg/ml; 24 h duration |
Why This Matters
For procurement decisions, this 2-fold efficacy differential at equivalent low concentration (0.1%) demonstrates that laurocapram achieves superior permeation enhancement with minimal excipient loading, potentially reducing formulation cost, excipient-related irritation risk, and compatibility concerns compared to structurally related amide analogues.
- [1] Príborský J, Takayama K, Nagai T, Waitzová D, Elis J. Comparison of penetration-enhancing ability of laurocapram, N-methyl-2-pyrrolidone and dodecyl-L-pyroglutamate. Pharm Weekbl Sci. 1988 Oct 14;10(5):189-92. doi: 10.1007/BF01956869. PMID: 3060835. View Source
